molecular formula C9H14ClN3O2 B3009587 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride CAS No. 623906-17-2

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

Cat. No. B3009587
CAS RN: 623906-17-2
M. Wt: 231.68
InChI Key: QXVVXFZKXXPMCZ-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 623906-17-2 . It has a molecular weight of 231.68 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid in physical form .


Synthesis Analysis

The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives .


Molecular Structure Analysis

The IUPAC name of the compound is ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride . The InChI code is 1S/C9H13N3O2.ClH/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;/h6,10H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.68 . It is a solid in physical form . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Anti-inflammatory Activity : Ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates and related compounds have been synthesized for pharmacological testing, showing anti-inflammatory activity. This demonstrates the compound's potential in developing anti-inflammatory drugs (Abignente et al., 1992).

  • Green Synthesis and Antimicrobial Activity : Ethyl imidazo[1,2-a]pyrazine-2-carboxylates have been synthesized using environmentally friendly methods, and some derivatives show promising antimicrobial activity. This highlights its application in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Chemical Synthesis and Reactions

  • Reactions with Nucleophilic Reagents : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives, showcasing the compound's reactivity and versatility in chemical synthesis (Harb et al., 1989).

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, indicating its role in generating new heterocyclic compounds with potential applications in various fields (Teng Da-wei, 2012).

Novel Applications in Chemistry

  • Functional Pyrazine Derivatives Synthesis : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, has been used to synthesize novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, expanding its application scope in chemistry and agriculture (Wu et al., 2006).

  • Ethyl Pyrazolecarboxylates Synthesis : This compound has been utilized in the synthesis of ethyl pyrazolecarboxylates, showing its potential in creating complex molecular structures useful in various research fields (Hanzlowsky et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;/h6,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVVXFZKXXPMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCNCC2=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

Synthesis routes and methods I

Procedure details

10% Pd/C (40 mg) was added to a solution of ethyl imidazo[1,2-a]pyrazine-2-carboxylate (410 mg, 2.15 mmol) and conc.HCl (0.5 mL) in EtOH (9.5 mL) and stirring was continued under a hydrogen atmosphere for 16 h. The reaction mixture was filtered over a celite bed and the filtrate was concentrated under reduced pressure to afford the crude product, which was purified by washing with diethyl ether and dried to afford 400 mg of the title compound as a yellow hygroscopic solid.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.46 M HCl-EtOH (169 mL) and 10% Pd—C (50% wet) (1.37 g) were added to the EtOH (546 mL) solution of imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester (13.7 g). The mixture was hydrogenated under H2 at 40 psi at room temperature for 15 h. The reaction mixture was filtered and Pd—C was washed with EtOH. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with CHCl3-MeOH (9/1˜2/1). The titled compound was obtained as brown crystals Yield: 10.4 g, 63%.
Name
HCl EtOH
Quantity
169 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
catalyst
Reaction Step One
Name
Quantity
546 mL
Type
solvent
Reaction Step One

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